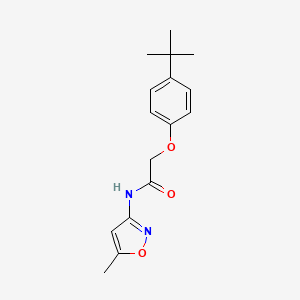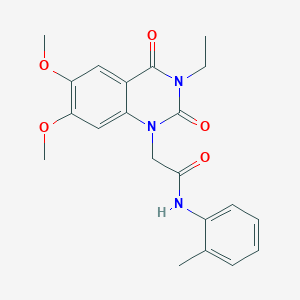![molecular formula C15H12Cl2N2O2 B5795208 N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)
N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide, also known as DCEBH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of hydrazone derivatives and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. It has also been shown to inhibit the activity of various enzymes and proteins involved in bacterial and fungal metabolism, leading to their death. In addition, N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide in lab experiments is its low toxicity and high stability. It is also relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one of the limitations of using N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide is its limited solubility in water, which may affect its bioavailability in vivo. In addition, the mechanism of action of N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide is not fully understood, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for the research on N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide. One direction is to investigate its potential applications in the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammatory diseases. Another direction is to study its potential as a corrosion inhibitor in various industries, including the oil and gas industry. Finally, further research is needed to understand the mechanism of action of N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide and to identify potential targets for its therapeutic applications.
Conclusion:
N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been studied extensively for its potential applications in medicinal chemistry, materials science, and environmental chemistry. The mechanism of action of N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide is not fully understood, but it has been shown to have various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the research on N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide, including its potential applications in the treatment of various diseases and as a corrosion inhibitor.
Méthodes De Synthèse
N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide has been synthesized using different methods, including the reaction of 2,4-dichlorobenzaldehyde with 3-hydroxybenzohydrazide in the presence of a catalyst. Another method involves the reaction of 2,4-dichlorobenzaldehyde with 3-hydroxybenzohydrazide in ethanol under reflux conditions. The reaction mixture is then cooled, and the resulting precipitate is filtered and purified. The purity of the compound can be confirmed using various analytical techniques, including NMR and mass spectrometry.
Applications De Recherche Scientifique
N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental chemistry. In medicinal chemistry, N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide has been investigated for its antitumor, antibacterial, and antifungal activities. In materials science, N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide has been used as a precursor for the synthesis of metal complexes and nanoparticles. In environmental chemistry, N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide has been studied for its potential application as a corrosion inhibitor.
Propriétés
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(13-6-5-11(16)8-14(13)17)18-19-15(21)10-3-2-4-12(20)7-10/h2-8,20H,1H3,(H,19,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSDUNUAVPMVQJ-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)O)/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B5795125.png)
![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)


![1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5795168.png)


![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)

![N-(2-{[(4-ethylphenyl)amino]carbonyl}phenyl)-2-hydroxybenzamide](/img/structure/B5795194.png)

![phenyl [4-(dimethylamino)phenyl]carbamate](/img/structure/B5795217.png)

